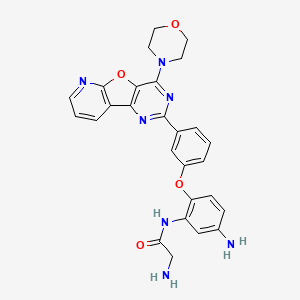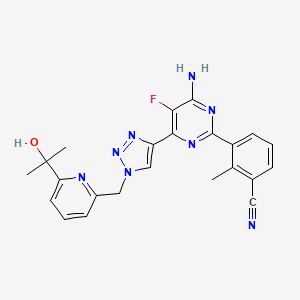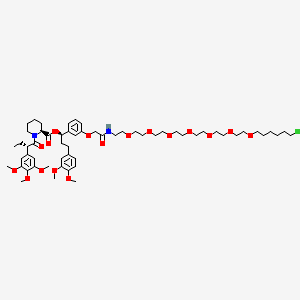
Ridr-PI-103
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIDR-PI-103 is a novel reactive oxygen species-induced drug release prodrug. It is designed to release the pan-phosphoinositide 3-kinase inhibitor PI-103 under high reactive oxygen species conditions. This compound has shown promise in targeting cancer cells, particularly in breast cancer and melanoma, by inhibiting the phosphoinositide 3-kinase pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RIDR-PI-103 involves linking a self-cyclizing moiety to the pan-phosphoinositide 3-kinase inhibitor PI-103. The self-cyclizing moiety is designed to release PI-103 under high reactive oxygen species conditions. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the literature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that the production involves standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation under controlled conditions to ensure the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: RIDR-PI-103 undergoes a specific reaction under high reactive oxygen species conditions, where the self-cyclizing moiety releases the active PI-103. This reaction is crucial for its targeted action in cancer cells .
Common Reagents and Conditions: The primary condition required for the activation of this compound is a high reactive oxygen species environment. This condition is typically found in the tumor microenvironment, making this compound highly specific for cancer cells .
Major Products Formed: The major product formed from the reaction of this compound is the active PI-103, which then inhibits the phosphoinositide 3-kinase pathway .
Scientific Research Applications
RIDR-PI-103 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study reactive oxygen species-induced drug release mechanisms
Biology: It is utilized to investigate the role of reactive oxygen species in cellular processes and the targeted release of therapeutic agents
Medicine: this compound has shown potential in treating cancers, particularly breast cancer and melanoma, by inhibiting the phosphoinositide 3-kinase pathway
Industry: The compound’s unique mechanism of action makes it a valuable tool in the development of targeted cancer therapies
Mechanism of Action
RIDR-PI-103 exerts its effects through a reactive oxygen species-induced drug release mechanism. Under high reactive oxygen species conditions, the self-cyclizing moiety releases the active PI-103. PI-103 then inhibits the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-triphosphate, thereby inhibiting the phosphoinositide 3-kinase pathway. This inhibition leads to reduced phosphorylation of AKT and other downstream targets, ultimately suppressing cancer cell growth and proliferation .
Comparison with Similar Compounds
RIDR-PI-103 is unique in its reactive oxygen species-induced drug release mechanism. Similar compounds include other phosphoinositide 3-kinase inhibitors, such as:
PI-103: The parent compound of this compound, which directly inhibits the phosphoinositide 3-kinase pathway
Doxorubicin: Often used in combination with this compound to enhance its efficacy in cancer treatment
The uniqueness of this compound lies in its ability to release the active inhibitor specifically under high reactive oxygen species conditions, making it highly targeted and reducing potential toxicity to normal cells .
Properties
Molecular Formula |
C27H25N7O4 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-amino-N-[5-amino-2-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C27H25N7O4/c28-15-22(35)31-20-14-17(29)6-7-21(20)37-18-4-1-3-16(13-18)25-32-23-19-5-2-8-30-27(19)38-24(23)26(33-25)34-9-11-36-12-10-34/h1-8,13-14H,9-12,15,28-29H2,(H,31,35) |
InChI Key |
MTALGWVUOBSKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)OC6=C(C=C(C=C6)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831887.png)

![(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B10831899.png)
![sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate](/img/structure/B10831911.png)
![4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B10831913.png)
![(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide](/img/structure/B10831927.png)


![(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B10831956.png)

![N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide](/img/structure/B10831965.png)
![(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B10831968.png)

![5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831977.png)
